molecular formula C16H15NO6 B5740324 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid

2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid

Cat. No. B5740324
M. Wt: 317.29 g/mol
InChI Key: PFJLRSBJFZBASB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid, also known as FADB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. FADB is a derivative of benzoic acid and is synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has been shown to have anti-inflammatory and antioxidant effects. 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has also been shown to improve insulin sensitivity and glucose uptake in muscle cells, which could have potential applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid for lab experiments is its ability to inhibit the growth of cancer cells, which makes it a valuable tool for studying cancer biology. Additionally, 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid. One area of interest is in the development of new drugs for the treatment of cancer. Researchers could explore the use of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, researchers could investigate the use of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid in the development of new nanomaterials for drug delivery. Finally, researchers could explore the potential applications of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid in the treatment of other diseases, such as diabetes and inflammation.
Conclusion:
In conclusion, 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid is synthesized through a multi-step process and has been studied extensively for its potential applications in the development of new drugs for the treatment of cancer. 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has also been shown to have anti-inflammatory and antioxidant effects, and could have potential applications in the treatment of diabetes. While there are limitations to working with 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid in lab experiments, there are many potential future directions for research on this compound.

Synthesis Methods

The synthesis of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with furfural, followed by the reaction of the resulting product with methylamine and acetic anhydride. The final step involves the reaction of the resulting product with 4,5-dimethoxy-2-nitrobenzoic acid, which leads to the formation of 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid. The overall synthesis method is complex and requires careful attention to detail to obtain a high yield of the final product.

Scientific Research Applications

2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid has been studied for its potential applications in the field of nanotechnology, as it can be used to create nanoparticles for drug delivery.

properties

IUPAC Name

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4,5-dimethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-13-8-11(16(19)20)12(9-14(13)22-2)17-15(18)6-5-10-4-3-7-23-10/h3-9H,1-2H3,(H,17,18)(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJLRSBJFZBASB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)C=CC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)/C=C/C2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5-dimethoxybenzoic acid

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